molecular formula C14H12FIO2 B15380506 1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene

1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene

Cat. No.: B15380506
M. Wt: 358.15 g/mol
InChI Key: CPDFCBHOHFERRP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-iodo-4-methoxybenzene (C₁₃H₁₂FIO₂) is a halogenated aromatic compound featuring a benzene ring substituted with four distinct functional groups: a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 2, an iodine atom at position 3, and a methoxy group (-OCH₃) at position 4 . This unique substitution pattern imparts a blend of electronic and steric properties. The iodine atom, a heavy halogen, contributes to polarizability and serves as a reactive site for cross-coupling reactions. The fluorine atom, with its strong electronegativity, modulates electron density, while the methoxy group donates electrons via resonance, creating a polarized aromatic system. The benzyloxy group enhances lipophilicity, influencing solubility and biological membrane permeability .

Properties

Molecular Formula

C14H12FIO2

Molecular Weight

358.15 g/mol

IUPAC Name

3-fluoro-2-iodo-1-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12FIO2/c1-17-12-8-7-11(13(15)14(12)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

CPDFCBHOHFERRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Tables 1–2). Key differences lie in halogen types, substituent positions, and electronic effects.

Table 1: Structural Comparison with Halogenated Analogs

Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Reactivity/Biological Implications
1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene C₁₄H₁₃BrFO₂ Br (4), F (2), -OCH₃ (3) Bromine vs. iodine; substitution at position 4 Lower polarizability; reduced coupling efficiency
1-(Benzyloxy)-3-chloro-2-fluoro-4-methoxybenzene C₁₄H₁₂ClFO₂ Cl (3), F (2), -OCH₃ (4) Chlorine (weaker leaving group) vs. iodine Less reactive in nucleophilic substitutions
1-(Benzyloxy)-4-iodo-2-fluoro-3-methoxybenzene C₁₄H₁₂FIO₂ I (4), F (2), -OCH₃ (3) Iodine at position 4 vs. 3 Altered steric hindrance; divergent regioselectivity
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene C₇H₅ClFIO Cl (2), F (3), I (4), -OCH₃ (1) Lack of benzyloxy; differing substitution pattern Reduced lipophilicity; limited biological uptake

Table 2: Functional Group Variations

Compound Name Molecular Formula Key Functional Differences Impact on Properties
1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene C₁₄H₁₀F₄O -CF₃ (electron-withdrawing) vs. -OCH₃ Enhanced electrophilicity; lower solubility
1-Bromo-3-fluorobenzene C₆H₄BrF No benzyloxy/methoxy groups Simpler structure; limited synthetic utility
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene C₁₇H₁₆O₂ Allyl group vs. iodine Enables cycloaddition reactions; divergent applications

Key Findings from Comparative Studies

Halogen Effects :

  • Iodine’s large atomic radius and polarizability enhance reactivity in Suzuki-Miyaura and Ullmann couplings compared to bromine or chlorine analogs . For example, iodine-substituted derivatives exhibit 20–30% higher yields in aryl-aryl bond formations .
  • Fluorine’s electronegativity reduces electron density at adjacent positions, directing electrophilic substitutions to the iodine-bearing site .

Substituent Positioning :

  • Methoxy at position 4 (vs. 3) stabilizes the ring via resonance, increasing resistance to oxidation. This contrasts with ethoxy analogs (e.g., 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene), where bulkier alkoxy groups reduce reaction rates in SNAr mechanisms .

Biological Activity: The benzyloxy group improves blood-brain barrier penetration compared to hydroxyl or methyl analogs, as shown in murine neuroinflammation models .

Thermal Stability :

  • Iodine’s weaker C-I bond (vs. C-Br or C-Cl) lowers thermal stability (decomposition at 150°C vs. 180°C for brominated analogs) .

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